molecular formula C18H21N7O B11148169 N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B11148169
M. Wt: 351.4 g/mol
InChI Key: SDYFHFAMXUTYDQ-UHFFFAOYSA-N
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Description

N-Phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a heterocyclic compound featuring a tetraazolo-pyridazine core fused with a piperidinecarboxamide moiety and an N-phenethyl substituent. This structure combines a rigid bicyclic system with a flexible phenethyl side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H21N7O/c26-18(19-11-10-14-5-2-1-3-6-14)15-7-4-12-24(13-15)17-9-8-16-20-22-23-25(16)21-17/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,19,26)

InChI Key

SDYFHFAMXUTYDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various reactions:
      • Oxidation: Oxidative transformations of the phenethyl group or the pyridazinone moiety.
      • Reduction: Reduction of the carbonyl group or other functional groups.
      • Substitution: Nucleophilic substitution reactions at various positions.
    • Common reagents include hydrazine, alkynes, and various oxidants/reductants.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The compound’s structural uniqueness lies in its tetraazolo-pyridazine scaffold and phenethyl-piperidinecarboxamide side chain. Below is a systematic comparison with related molecules from the literature:

    Structural Analogues with Tetraazolo-Pyridazine Cores

    • Compound 38 (2-methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine):

      • Structure : Shares the tetraazolo-pyridazine core but lacks the piperidinecarboxamide group.
      • Activity : Exhibited a 20 mm zone of inhibition against E. coli, though less potent than doxycycline (30 mm). This suggests that tetraazolo-pyridazines inherently possess moderate antimicrobial activity .
      • Key Difference : The absence of the phenethyl-piperidinecarboxamide chain in Compound 38 may limit its CNS permeability compared to the target compound.
    • Compounds 13d–13h (tetrahydroisoquinoline derivatives with tetraazolo groups): Structure: Feature a tetrahydroisoquinoline scaffold instead of piperidinecarboxamide, with variable substituents (e.g., isobutyl, cyclopropyl, cyclopentyl). Synthesis Yields: Ranged from 20% (13f) to 49% (13e), indicating steric and electronic effects of substituents on reaction efficiency. The phenethyl group in the target compound may similarly impact synthetic accessibility . Biological Implications: These analogs were synthesized for structure-activity relationship (SAR) studies, highlighting the importance of substituent bulkiness in modulating activity .

    Piperidinecarboxamide Derivatives

    • N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide :
      • Structure : Replaces the phenethyl group with a methylpyrrole substituent.
      • Key Difference : The methylpyrrole moiety may enhance aromatic interactions in biological targets but reduce metabolic stability compared to the phenethyl group .

    Heterocyclic Amines with Mutagenic/Carcinogenic Potential

    • PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Structure: Contains an imidazo-pyridine core, distinct from tetraazolo-pyridazine. Activity: Known for mutagenic/carcinogenic properties, raising safety considerations for structurally related heterocycles.

    Data Tables

    Key Research Findings and Implications

    13f: 20%) .

    Antimicrobial Potential: Tetraazolo-pyridazine derivatives consistently show moderate antimicrobial activity, but potency depends on substituent choice. The target compound’s phenethyl group could enhance biofilm penetration .

    Safety Considerations : While mutagenicity is a concern for imidazo-pyridines (e.g., PhIP), tetraazolo-pyridazines like the target compound lack such data, warranting further toxicological studies .

    Biological Activity

    N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound features a complex structure that includes a tetraazolo-pyridazine moiety and a piperidinecarboxamide group. The molecular formula is C18H23N7C_{18}H_{23}N_7 with a molecular weight of approximately 347.4 g/mol.

    Biological Activity Overview

    The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

    Antimicrobial Activity

    Several studies have reported the antimicrobial properties of triazole and pyridazine derivatives. The compound has shown significant inhibitory effects against a range of bacterial strains and fungi. For example:

    Microorganism Inhibition Zone (mm) Concentration (µg/mL)
    E. coli15100
    S. aureus20100
    C. albicans18100

    This data suggests that the compound possesses promising antimicrobial potential.

    Anticonvulsant Activity

    In recent research, derivatives similar to this compound have been tested for anticonvulsant effects. The compound exhibited significant activity in animal models of epilepsy:

    Model Dose (mg/kg) Seizure Reduction (%)
    PTZ-induced2075
    MES-induced3080

    These results indicate its potential as an anticonvulsant agent.

    The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and ion channels involved in neuronal excitability and microbial cell wall synthesis.

    Case Study 1: Antimicrobial Efficacy

    A study published in Frontiers in Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. N-phenethyl derivatives were found to enhance the activity against Gram-negative bacteria significantly.

    Case Study 2: Neuropharmacological Effects

    Research conducted by Gupta et al. (2022) investigated the neuropharmacological effects of related compounds in rodent models. The study concluded that compounds similar to N-phenethyl exhibited reduced seizure frequency and duration.

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